(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex benzothiazole derivative characterized by:
- A benzothiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 4.
- An (E)-imino linkage (C=N) at position 2, connecting the benzothiazole ring to a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl group.
- An ethyl acetate ester moiety at position 3 of the benzothiazole ring.
- A Z-configuration stereochemistry at the imino group, influencing its spatial orientation and intermolecular interactions.
This compound’s design integrates sulfamoyl and methoxyethyl groups, which may enhance solubility and bioavailability compared to simpler benzothiazole analogs.
Properties
IUPAC Name |
ethyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O9S3/c1-4-37-22(29)16-28-20-10-9-19(39(25,31)32)15-21(20)38-24(28)26-23(30)17-5-7-18(8-6-17)40(33,34)27(11-13-35-2)12-14-36-3/h5-10,15H,4,11-14,16H2,1-3H3,(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYBVXEXLWSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound known for its potential biological activities. Its structure features a benzothiazole ring, which is often associated with various pharmacological properties, including anti-cancer and anti-inflammatory effects. The compound's molecular formula is C24H30N4O9S3, with a molecular weight of 614.7 g/mol.
Chemical Structure
The compound includes several functional groups that contribute to its biological activity:
- Benzothiazole moiety : Known for its role in various therapeutic agents.
- Sulfamoyl groups : Often linked to antibacterial and antitumor activities.
- Ethyl acetate group : Enhances solubility and bioavailability.
Anticancer Properties
Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 15 | Apoptosis induction |
| Benzothiazole Derivative B | HeLa | 10 | Cell cycle arrest |
| (Z)-ethyl 2-(2-...) | MCF-7 | TBD | TBD |
Antimicrobial Activity
The sulfamoyl group in the compound is known for its antimicrobial properties. Sulfonamide derivatives have been widely studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that (Z)-ethyl 2-(2-...) may exhibit similar antimicrobial effects, although specific data on this compound is limited .
Case Studies
A recent study focused on the synthesis and evaluation of similar sulfamoyl-containing compounds demonstrated promising results in vitro against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential of (Z)-ethyl 2-(2-...) as a candidate for further development as an antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetics of (Z)-ethyl 2-(2-...) is crucial for assessing its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Although specific studies on this compound are scarce, related compounds have shown favorable ADME profiles, suggesting good oral bioavailability and metabolic stability.
Table 2: Pharmacokinetic Properties of Related Compounds
| Compound Name | Absorption | Half-life (h) | Bioavailability (%) |
|---|---|---|---|
| Compound A | High | 4 | 75 |
| Compound B | Moderate | 6 | 60 |
| (Z)-ethyl 2-(2-...) | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous benzothiazole derivatives:
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains a benzothiazole core, sulfamoyl groups (-SO₂NH₂), an ethyl ester, and a bis(2-methoxyethyl)sulfamoyl moiety. The sulfamoyl groups enhance hydrogen-bonding potential and biological interactions (e.g., with enzymes), while the ethyl ester improves solubility in organic solvents. The methoxyethyl groups on the sulfamoyl moiety may modulate lipophilicity and pharmacokinetics .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : To resolve proton environments (e.g., distinguishing Z/E isomers via coupling constants) and confirm substituent positions.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the standard synthetic routes for this compound?
A multi-step approach is typical:
- Step 1 : Synthesis of the benzothiazole core via Hantzsch thiazole formation (α-halocarbonyl + thiourea).
- Step 2 : Sulfamoylation using sulfamoyl chloride under anhydrous conditions.
- Step 3 : Coupling the bis(2-methoxyethyl)sulfamoyl-benzoyl group via imine formation (Schiff base reaction), requiring pH control (~6–7) to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for the imine coupling step?
Use Design of Experiments (DoE) to test variables:
- Temperature : 25–40°C (higher temps risk imine degradation).
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres.
- Catalyst : Trace acetic acid accelerates Schiff base formation. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .
Q. How do structural analogs compare in target binding affinity?
Replace the bis(2-methoxyethyl)sulfamoyl group with dimethylsulfamoyl ( ) or cyclohexyl(methyl)sulfamoyl () groups. Assay inhibition of target enzymes (e.g., carbonic anhydrase) via:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics.
- Molecular Docking : Predict interactions using software like AutoDock Vina. Data shows bulky substituents (e.g., cyclohexyl) reduce affinity due to steric hindrance .
Q. How to resolve discrepancies in biological activity data across studies?
- Purity Analysis : Use HPLC to rule out impurities (>98% purity required).
- Isomer Control : Confirm Z-configuration via NOESY NMR (spatial proximity of imine protons and benzothiazole substituents).
- Assay Validation : Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) .
Q. What strategies improve metabolic stability of this compound?
- Prodrug Design : Replace the ethyl ester with a tert-butyl ester to slow hydrolysis.
- Isotope Labeling : Use deuterated methoxy groups to reduce CYP450-mediated oxidation.
- In Silico Prediction : Tools like ADMET Predictor™ prioritize stable analogs .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
